molecular formula C13H20N2O2 B15124258 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide

Cat. No.: B15124258
M. Wt: 236.31 g/mol
InChI Key: FSRLLBRORRJKJL-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a propanamide core structure that is substituted with both a benzyl group and a 2-hydroxypropyl group on the nitrogen atom, along with a free amino group. This specific arrangement of functional groups, including hydrogen bond donors and acceptors, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Its structure suggests potential as a key intermediate or building block in the development of enzyme inhibitors or receptor ligands. The presence of the benzyl ring can facilitate interactions with hydrophobic pockets in protein targets, while the hydroxy and amino groups offer sites for further chemical modification or for participation in molecular recognition. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex chemical entities for pharmacological investigation . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide

InChI

InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3

InChI Key

FSRLLBRORRJKJL-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide typically involves the reaction of benzylamine with 2-hydroxypropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters are optimized to achieve high purity and efficiency, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines

Scientific Research Applications

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

Substituent Analysis and Functional Groups

The table below compares AHP with analogous compounds in terms of substituents, molecular weight, and applications:

Compound Name Key Substituents Molecular Weight Primary Applications/Features Reference ID
AHP Benzyl, hydroxypropyl, secondary amine ~206.27* Quorum-sensing studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, bulky hydroxyethyl ~207.27 Metal-catalyzed C–H functionalization
2-[N-Benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane Chlorobenzyl, fluorine, phenoxy ~344.66 Antimicrobial intermediates
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Nitrophenyl, sulfonamide ~437.48 Anticonvulsant/physical property studies
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide Chlorofluorobenzyl, isopropyl ~313.79 Pharmaceutical intermediate
2-Bromo Propanamide Bromine, primary amide ~136.98 Organic synthesis reagent

*Calculated based on formula C₁₂H₁₈N₂O₂.

Key Observations:
  • AHP lacks halogen atoms or electron-withdrawing groups (e.g., nitro, sulfonamide), making it distinct in polarity and reactivity compared to compounds like those in .
  • The hydroxypropyl group in AHP provides hydrogen-bonding capability, similar to the hydroxyethyl group in , but with reduced steric hindrance.

Physical Properties

  • Melting points and solubility vary significantly:
    • AHP’s polar hydroxypropyl group enhances water solubility compared to halogenated derivatives (e.g., ).
    • Nitrophenyl derivatives () have higher melting points (>200°C) due to strong intermolecular interactions from nitro and sulfonamide groups.

Q & A

Q. What are the established synthetic routes for 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the benzyl group can be introduced through alkylation of a propanamide precursor using benzyl halides under basic conditions. To optimize purity:

  • Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate byproducts .
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.
  • Validate purity via NMR (¹H/¹³C) to confirm absence of residual solvents or unreacted intermediates .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer: Initial screening should focus on enzyme inhibition assays (e.g., fluorometric or colorimetric methods) targeting proteases or kinases, given structural similarities to known inhibitors .

  • Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values.
  • Validate selectivity via counter-screens against unrelated enzymes (e.g., phosphatases) .
  • Include controls like BSA to rule out non-specific binding artifacts .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer: Contradictions may arise from assay conditions (pH, ionic strength) or compound stability. To address this:

  • Perform kinetic assays under standardized buffer conditions (e.g., Tris-HCl pH 7.4, 25°C) .
  • Test compound stability via LC-MS over 24–48 hours to detect degradation products .
  • Use surface plasmon resonance (SPR) to measure direct binding affinity, bypassing enzymatic activity artifacts .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer: Leverage density functional theory (DFT) to model reaction pathways:

  • Calculate activation energies for plausible intermediates (e.g., enolate formation at the hydroxypropyl group) .
  • Use molecular dynamics (MD) simulations to assess solvent effects (e.g., polar aprotic vs. protic solvents) .
  • Integrate computational predictions with high-throughput experimentation to validate reaction outcomes .

Q. How can enantiomeric purity be maintained during derivatization of the chiral hydroxypropyl group?

Methodological Answer:

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during functionalization to prevent racemization .
  • Monitor stereochemistry via chiral HPLC (e.g., Chiralpak IA column) .
  • Use asymmetric catalysis (e.g., Ru-BINAP complexes) for enantioselective alkylation .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies in simulated physiological buffers (PBS, pH 7.4, 37°C) over 7–14 days .
  • Analyze degradation products via LC-QTOF-MS to identify hydrolysis or oxidation pathways .
  • Apply factorial design (e.g., varying pH, temperature, and ionic strength) to isolate critical degradation factors .

Q. How can regioselective functionalization of the amino group be achieved without modifying the hydroxypropyl moiety?

Methodological Answer:

  • Use protecting groups (e.g., Boc for the amino group) during reactions targeting the hydroxypropyl chain .
  • Optimize pH-controlled acylation (e.g., pH 8–9 for selective amino group reactivity) .
  • Validate selectivity via ²D NMR (HSQC, HMBC) to confirm bond formation at the intended site .

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